molecular formula C22H21BrN2O2 B3501417 4-bromo-3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]-2-naphthamide

4-bromo-3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]-2-naphthamide

Cat. No.: B3501417
M. Wt: 425.3 g/mol
InChI Key: NVHLLLDHYZOWGR-UHFFFAOYSA-N
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Description

Compounds like “4-bromo-3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]-2-naphthamide” belong to a class of organic compounds known as amides. They are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The presence of bromine, methoxy, and phenyl groups suggest that this compound may have unique chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The bromine and methoxy groups in the compound could potentially make it reactive towards nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Some properties can be predicted based on the compound’s structure .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and environmental impact. Standard safety measures should be taken when handling any chemical compound, including wearing appropriate personal protective equipment .

Properties

IUPAC Name

4-bromo-3-methoxy-N-(4-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-27-21-19(14-15-6-2-3-7-18(15)20(21)23)22(26)24-16-8-10-17(11-9-16)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHLLLDHYZOWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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